N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-10(19)15-6-3-11(24-15)7-8-17-25(21,22)12-4-5-14-13(9-12)18(2)16(20)23-14/h3-6,9,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURFPOLVOIIVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : Approximately 293.36 g/mol
The compound features a benzo[d]oxazole core, which is known for its diverse biological activities, along with a thiophene ring that contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiophene Derivative : Acetylation of thiophene to introduce the acetyl group.
- Ethylation : Reacting the thiophene derivative with an ethylating agent.
- Cyclization : Introducing the benzo[d]oxazole moiety through cyclization reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antitumor Activity
Studies have shown that compounds similar to this compound possess significant antitumor properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The presence of the thiophene ring enhances the compound's antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The sulfonamide group is associated with anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that it may inhibit enzymes or receptors involved in critical pathways such as:
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
- Inflammatory Pathways : Modulation of cytokine production.
Case Studies
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability, indicating potential as an anticancer agent.
Cell Line IC50 (μM) Mechanism of Action MCF7 (Breast) 12.5 CDK inhibition A549 (Lung) 15.0 Apoptosis induction -
Antimicrobial Testing :
- In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 μg/mL Escherichia coli 16 μg/mL
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound has potential applications in:
- Drug Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Pharmaceutical Formulations : Its anti-inflammatory properties could be harnessed in formulations aimed at treating chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
